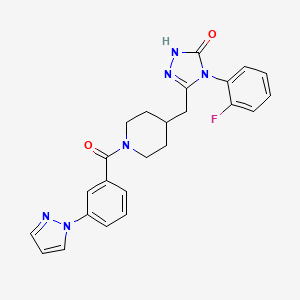

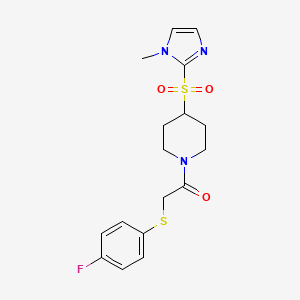

3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-((1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, triazole, and piperidine rings. These structural motifs are commonly found in compounds with various pharmacological properties, including antimicrobial, anticancer, and receptor antagonist activities .

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions that can include the formation of intermediate structures, coupling reactions, and the use of specific catalysts or reagents. For instance, the synthesis of pyrazole derivatives can be achieved through the reaction of hydrazine with appropriate diketones or aldehydes . Similarly, triazole rings can be constructed via cyclization reactions involving azides and alkynes, a process known as the Huisgen cycloaddition . The synthesis of the compound would likely involve the formation of the pyrazole and triazole rings followed by their subsequent functionalization and coupling with the piperidine moiety.

Molecular Structure Analysis

The molecular structure of such a compound would be characterized by the presence of multiple aromatic systems and heteroatoms, which can significantly influence its electronic and steric properties. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the structure and confirm the identity of synthesized compounds . The molecular geometry, including bond lengths and angles, can be optimized using computational methods like density functional theory (DFT), which also allows for the prediction of vibrational wavenumbers and chemical shifts .

Chemical Reactions Analysis

Compounds containing pyrazole, triazole, and piperidine rings can participate in various chemical reactions. Pyrazoles can undergo electrophilic substitution reactions at the nitrogen atoms or the carbon adjacent to the nitrogen. Triazoles can react with nucleophiles at the electrophilic carbon between the nitrogen atoms, and piperidine rings can be involved in reactions typical of secondary amines, such as alkylation or acylation . The specific reactivity of the compound would depend on the substituents present on these rings and the overall electronic environment of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings and heteroatoms would affect its polarity, solubility, and potential for forming hydrogen bonds. The compound's melting and boiling points, solubility in various solvents, and stability under different conditions are important parameters that can be determined experimentally. Additionally, the compound's absorption, distribution, metabolism, and excretion (ADME) properties would be critical for its potential use as a pharmaceutical agent .

Relevant Case Studies

While the provided data does not include specific case studies on the compound , research on similar heterocyclic compounds has shown a range of biological activities. For example, pyrazole derivatives have been studied for their antimicrobial properties , and triazole compounds have been investigated for their potential use in treating various diseases . The biological activity of such compounds is often evaluated using in vitro assays, such as antimicrobial screening, and in vivo models . The interaction of these compounds with biological targets, such as enzymes or receptors, can also be studied using computational methods like docking studies to predict binding affinities and modes of action .

Scientific Research Applications

Synthesis and Structural Characterization of Isostructural Compounds : A study focused on synthesizing and characterizing compounds similar in structure to the requested compound, particularly those containing pyrazole, triazole, and fluorophenyl groups. These compounds were analyzed using single-crystal diffraction, revealing their planar molecular structures with some variations in orientation of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis of (1H-Azol-1-yl)piperidines : This research developed a method for synthesizing 3- and 4-(1H-azol-1-yl)piperidines, compounds structurally related to the requested chemical. This process involved arylation of azoles (such as pyrazoles, imidazoles, and triazoles) and subsequent reduction, extending to benzo analogues of these compounds (Shevchuk et al., 2012).

Aurora Kinase Inhibitor Research : A compound closely related to the requested chemical, involving piperidine and pyrazole structures, was explored as an Aurora kinase inhibitor. This has implications in cancer treatment, showcasing the potential therapeutic applications of such compounds (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity Studies : Another study focused on synthesizing new compounds containing pyrazolyl moieties and testing them for antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents (El-Emary, Khalil, Ali, & El-Adasy, 2005).

properties

IUPAC Name |

4-(2-fluorophenyl)-3-[[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6O2/c25-20-7-1-2-8-21(20)31-22(27-28-24(31)33)15-17-9-13-29(14-10-17)23(32)18-5-3-6-19(16-18)30-12-4-11-26-30/h1-8,11-12,16-17H,9-10,13-15H2,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXHVLOTTWJVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

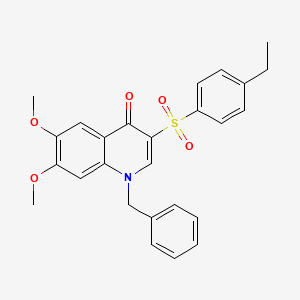

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)

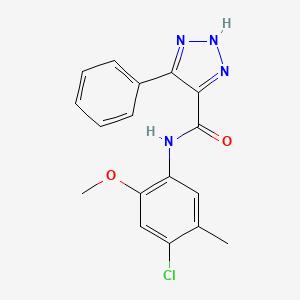

![2-chloro-4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2532466.png)

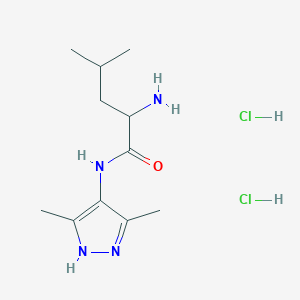

![2-[(5-ethoxycarbonyl-6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetic Acid](/img/structure/B2532467.png)

![2-Benzyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532472.png)

![N7-(4-fluorophenyl)-N5-(1-methoxypropan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B2532473.png)

![2-Thiopheneethanamine, N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-, hydrochloride](/img/structure/B2532476.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/no-structure.png)